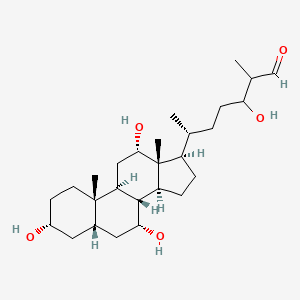

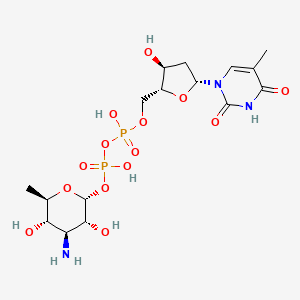

3alpha,7alpha,12alpha,24-Tetrahydroxy-5beta-cholestan-26-al

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

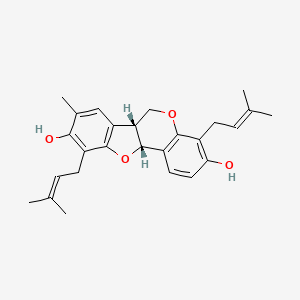

3alpha,7alpha,12alpha,24-tetrahydroxy-5beta-cholestan-26-al is a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid, a 12alpha-hydroxy steroid, a 24-hydroxy steroid, a 26-oxo steroid and a steroid aldehyde. It has a role as a bile acid metabolite.

科学的研究の応用

Synthesis in Bile Acid Biosynthesis

The compound 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-al and its derivatives have been used in studies related to bile acid biosynthesis. For instance, the synthesis of coenzyme A esters of this compound and similar derivatives has been significant for understanding the beta-oxidation process in bile acid biosynthesis (Kurosawa et al., 2001).

Role in Cholic Acid Biosynthesis

Studies have shown the importance of various derivatives of 3alpha,7alpha,12alpha,24-Tetrahydroxy-5beta-cholestan-26-al in cholic acid biosynthesis. These include the conversion of related compounds by liver microsomes into key intermediates in the biosynthetic pathway of cholic acid (Cheng et al., 1977).

Synthesis of Biological Precursors

The synthesis of biological precursors of cholic acid, including compounds related to 3alpha,7alpha,12alpha,24-Tetrahydroxy-5beta-cholestan-26-al, has been an area of focus. This includes studying the conversion processes and the intermediates formed in the synthesis of cholic acid (Dayal et al., 1978).

Application in Understanding Metabolic Disorders

Studies on the metabolism of compounds similar to 3alpha,7alpha,12alpha,24-Tetrahydroxy-5beta-cholestan-26-al have provided insights into metabolic disorders. For example, research on the metabolism of 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid in siblings with cholestasis due to intrahepatic bile duct anomalies has contributed to understanding certain inborn errors in cholic acid synthesis (Hanson et al., 1975).

Studies in Bile Salt Biosynthesis

Research on the synthesis of related compounds and their metabolism in liver microsomes has provided valuable insights into the biosynthesis of bile salts. This includes the study of stereospecific side-chain hydroxylations of related compounds in bile acid biosynthesis (Shefer et al., 1978).

Comparative Studies in Bile Salts

Further research has involved the comparative study of bile salts, identifying new types of bile salts in different species. This includes studying variations and structural differences in bile salts across various species (Haslewood & Tökes, 1972).

特性

製品名 |

3alpha,7alpha,12alpha,24-Tetrahydroxy-5beta-cholestan-26-al |

|---|---|

分子式 |

C27H46O5 |

分子量 |

450.7 g/mol |

IUPAC名 |

(6R)-3-hydroxy-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanal |

InChI |

InChI=1S/C27H46O5/c1-15(5-8-22(30)16(2)14-28)19-6-7-20-25-21(13-24(32)27(19,20)4)26(3)10-9-18(29)11-17(26)12-23(25)31/h14-25,29-32H,5-13H2,1-4H3/t15-,16?,17+,18-,19-,20+,21+,22?,23-,24+,25+,26+,27-/m1/s1 |

InChIキー |

MZWYIFQIBJLCBI-OYYINRPOSA-N |

異性体SMILES |

C[C@H](CCC(C(C)C=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

正規SMILES |

CC(CCC(C(C)C=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

](/img/structure/B1263058.png)

![4'-beta-L-Ara4N-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-[P4'-beta-L-ara4N]-lipid A(2-)](/img/structure/B1263063.png)

![1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine](/img/structure/B1263068.png)